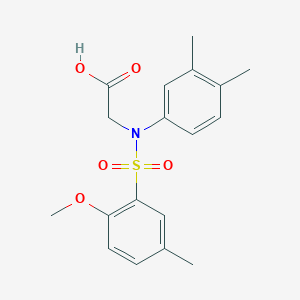![molecular formula C14H17NO2S3 B305213 N-{2-[(2-methylbenzyl)sulfanyl]ethyl}-2-thiophenesulfonamide](/img/structure/B305213.png)
N-{2-[(2-methylbenzyl)sulfanyl]ethyl}-2-thiophenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[(2-methylbenzyl)sulfanyl]ethyl}-2-thiophenesulfonamide, commonly known as MTSEA, is a chemical compound that is widely used in scientific research. This compound is a sulfhydryl-reactive reagent that is used to modify proteins and study their functions. MTSEA has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Mécanisme D'action
MTSEA works by reacting with cysteine residues in proteins. The reaction between MTSEA and cysteine residues forms a covalent bond that modifies the structure of the protein. This modification can affect the function of the protein, allowing researchers to study its role in various physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MTSEA depend on the protein that is being studied. MTSEA can affect the function of ion channels, enzymes, and other proteins that are involved in various physiological processes. For example, MTSEA has been shown to modify the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is involved in regulating ion transport in the lungs. MTSEA has also been used to study the function of the cardiac sodium channel, which is involved in the regulation of heart function.
Avantages Et Limitations Des Expériences En Laboratoire
MTSEA has several advantages for use in lab experiments. It is a sulfhydryl-reactive reagent that can modify cysteine residues in proteins, which allows researchers to study the effects of these modifications on protein function. MTSEA is also relatively easy to use and can be applied to a wide range of proteins. However, MTSEA has some limitations. It can be toxic to cells at high concentrations, and its effects on protein function can be difficult to interpret.
Orientations Futures
There are several future directions for research on MTSEA. One area of interest is the development of new methods for synthesizing MTSEA that are more efficient and cost-effective. Another area of interest is the development of new applications for MTSEA in the study of protein function. For example, MTSEA could be used to study the function of proteins involved in cancer or other diseases. Additionally, researchers could explore the use of MTSEA in drug discovery, as it may be possible to use MTSEA to modify the function of proteins that are involved in disease processes.
Méthodes De Synthèse
MTSEA can be synthesized by reacting 2-chloroethyl sulfonate with 2-methylbenzenethiol in the presence of a base. The resulting product is then reacted with thiophene-2-sulfonyl chloride to yield MTSEA. The synthesis of MTSEA is a complex process that requires careful attention to detail and the use of specialized equipment.
Applications De Recherche Scientifique
MTSEA has a wide range of applications in scientific research. It is commonly used to study the structure and function of proteins, particularly those that contain cysteine residues. MTSEA can modify cysteine residues by forming covalent bonds with them, which allows researchers to study the effects of these modifications on protein function. MTSEA has been used to study ion channels, enzymes, and other proteins that are involved in various physiological processes.
Propriétés
Nom du produit |
N-{2-[(2-methylbenzyl)sulfanyl]ethyl}-2-thiophenesulfonamide |
|---|---|
Formule moléculaire |
C14H17NO2S3 |
Poids moléculaire |
327.5 g/mol |
Nom IUPAC |
N-[2-[(2-methylphenyl)methylsulfanyl]ethyl]thiophene-2-sulfonamide |
InChI |
InChI=1S/C14H17NO2S3/c1-12-5-2-3-6-13(12)11-18-10-8-15-20(16,17)14-7-4-9-19-14/h2-7,9,15H,8,10-11H2,1H3 |
Clé InChI |
MUMRSIRFAUPRCC-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CSCCNS(=O)(=O)C2=CC=CS2 |
SMILES canonique |
CC1=CC=CC=C1CSCCNS(=O)(=O)C2=CC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amino]-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B305130.png)
amino]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B305131.png)
amino]-N-(3-methoxypropyl)acetamide](/img/structure/B305133.png)
amino]-N-(2-methoxyethyl)acetamide](/img/structure/B305134.png)



![N-allyl-4-[allyl(methylsulfonyl)amino]benzamide](/img/structure/B305143.png)
![4-[allyl(methylsulfonyl)amino]-N-(3-methoxyphenyl)benzamide](/img/structure/B305145.png)
![N-benzyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B305146.png)
![4-[allyl(methylsulfonyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B305147.png)
![4-[allyl(methylsulfonyl)amino]-N-(2-chlorophenyl)benzamide](/img/structure/B305148.png)
amino]benzamide](/img/structure/B305150.png)
